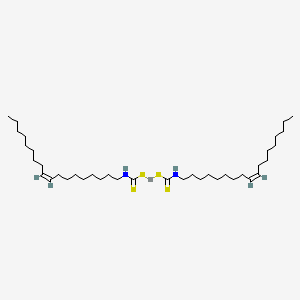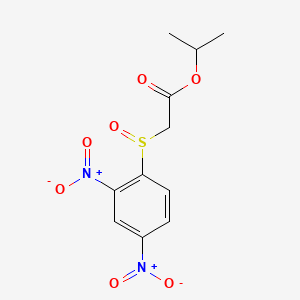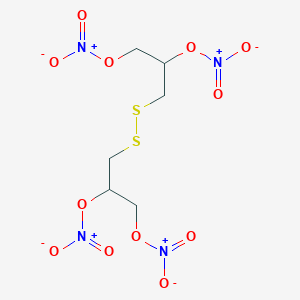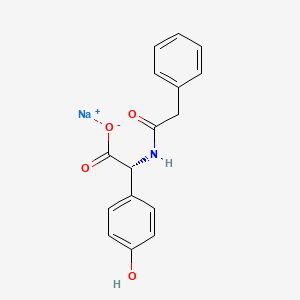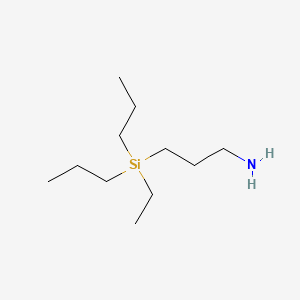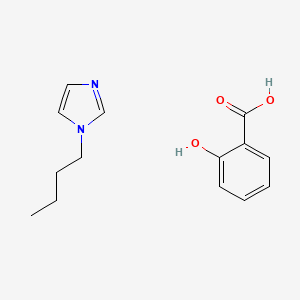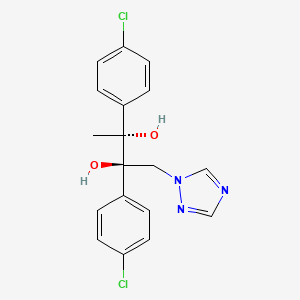
3-Butylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylbiphenyl is an organic compound with the molecular formula C16H18. It consists of a biphenyl core with a butyl group attached to the third carbon of one of the phenyl rings. This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylbiphenyl typically involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{12}\text{H}{10} + \text{C}{4}\text{H}{9}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}_{18} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Butylbiphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to the interaction of biphenyl derivatives with biological systems.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Butylbiphenyl involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Biphenyl: The parent compound without the butyl group.
4-Butylbiphenyl: A positional isomer with the butyl group attached to the fourth carbon.
2-Butylbiphenyl: Another positional isomer with the butyl group attached to the second carbon.
Comparison: 3-Butylbiphenyl is unique due to the position of the butyl group, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics. These differences can be crucial in applications where specific physical properties are desired.
Propiedades
Número CAS |
81782-75-4 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-butyl-3-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-2-3-8-14-9-7-12-16(13-14)15-10-5-4-6-11-15/h4-7,9-13H,2-3,8H2,1H3 |
Clave InChI |
BNFIHGZZWSUHRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


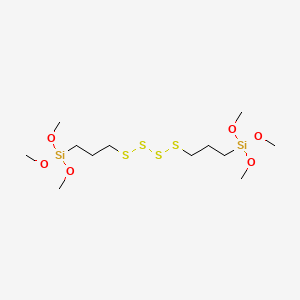
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
